2,2-Dimethyl-3-(oxolan-2-yl)propan-1-ol
Overview
Description
2,2-Dimethyl-3-(oxolan-2-yl)propan-1-ol is an organic compound with the molecular formula C9H18O2 It features a unique structure with a five-membered oxolane ring and a propanol chain substituted with two methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethyl-3-(oxolan-2-yl)propan-1-ol can be achieved through several methods. One common approach involves the reaction of 2,2-dimethylpropanal with oxirane in the presence of a catalyst to form the oxolane ring. The reaction typically requires an acidic or basic catalyst and is conducted under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase yield. The process may also include purification steps such as distillation or recrystallization to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 2,2-Dimethyl-3-(oxolan-2-yl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation reactions.
Major Products Formed:
Oxidation: Formation of 2,2-dimethyl-3-(oxolan-2-yl)propanal or 2,2-dimethyl-3-(oxolan-2-yl)propanone.
Reduction: Formation of 2,2-dimethyl-3-(oxolan-2-yl)propane.
Substitution: Formation of 2,2-dimethyl-3-(oxolan-2-yl)propyl halides or amines.
Scientific Research Applications
2,2-Dimethyl-3-(oxolan-2-yl)propan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-3-(oxolan-2-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their structure and function. The oxolane ring may also contribute to the compound’s overall reactivity and stability.
Comparison with Similar Compounds
2,2-Dimethyl-3-(oxolan-2-yl)propanal: Similar structure but with an aldehyde group instead of a hydroxyl group.
2,2-Dimethyl-3-(oxolan-2-yl)propanone: Similar structure but with a ketone group instead of a hydroxyl group.
2,2-Dimethyl-3-(oxolan-2-yl)propane: Similar structure but fully reduced to an alkane.
Uniqueness: 2,2-Dimethyl-3-(oxolan-2-yl)propan-1-ol is unique due to its combination of a hydroxyl group and an oxolane ring, which imparts specific reactivity and potential applications in various fields. Its ability to undergo diverse chemical reactions and form various derivatives makes it a valuable compound in organic synthesis and research.
Properties
IUPAC Name |
2,2-dimethyl-3-(oxolan-2-yl)propan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O2/c1-9(2,7-10)6-8-4-3-5-11-8/h8,10H,3-7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBBHXPDADNQVIU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1CCCO1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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